Magnesium bis(heptadecafluorooctanesulphonate)

Nanofiltration Water treatment Membrane separation

Magnesium bis(heptadecafluorooctanesulphonate) (CAS 91036-71-4), systematically named 1-octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, magnesium salt (2:1) with molecular formula C₁₆F₃₄MgO₆S₂ and molecular weight 1022.55 g·mol⁻¹, is the magnesium salt of perfluorooctane sulfonate (PFOS). This compound is an anionic perfluorinated surfactant whose PFOS anion consists of a fully fluorinated C8 chain terminated by a sulfonate head group.

Molecular Formula C16F34MgO6S2
Molecular Weight 1022.6 g/mol
CAS No. 91036-71-4
Cat. No. B12668796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bis(heptadecafluorooctanesulphonate)
CAS91036-71-4
Molecular FormulaC16F34MgO6S2
Molecular Weight1022.6 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Mg+2]
InChIInChI=1S/2C8HF17O3S.Mg/c2*9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h2*(H,26,27,28);/q;;+2/p-2
InChIKeyKZCDJBJGWSCZRY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Bis(heptadecafluorooctanesulphonate) CAS 91036-71-4 — Identity, Regulatory Status, and Procurement Baseline


Magnesium bis(heptadecafluorooctanesulphonate) (CAS 91036-71-4), systematically named 1-octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, magnesium salt (2:1) with molecular formula C₁₆F₃₄MgO₆S₂ and molecular weight 1022.55 g·mol⁻¹, is the magnesium salt of perfluorooctane sulfonate (PFOS) [1]. This compound is an anionic perfluorinated surfactant whose PFOS anion consists of a fully fluorinated C8 chain terminated by a sulfonate head group. It is catalogued as a Class I Specified Chemical Substance under Japan's Chemical Substances Control Law [2] and is inventoried in the U.S. EPA Substance Registry Services (ITN 1845216) [3].

Why PFOS Salt Counterion Identity Is Non-Interchangeable — The Case for Magnesium Bis(PFOS) Differentiation


PFOS-based surfactants are often treated as interchangeable based on the perfluorooctane sulfonate anion alone. However, the counterion (Li⁺, Na⁺, K⁺, Mg²⁺, NH₄⁺, etc.) governs critical performance parameters including critical micelle concentration (CMC), Krafft point, solubility, surface excess, and metal-ion bridging capacity. Divalent Mg²⁺, with a charge-to-size ratio and hydration sphere distinct from monovalent alkali cations, alters PFOS aggregation behavior, interfacial packing, and complexation thermodynamics in ways that directly impact nanofiltration efficiency, environmental fate predictions, and analytical recovery [1] [2]. Substituting the magnesium salt with a sodium or potassium analogue without accounting for these counterion-specific physicochemical differences can lead to significant deviations in process performance, data reliability, or formulation stability.

Quantitative Comparator Evidence — Magnesium Bis(heptadecafluorooctanesulphonate) vs. Monovalent PFOS Salts


Mg²⁺-Mediated 5.2% Absolute Improvement in PFOS Nanofiltration Rejection Efficiency

In a direct study using NF270 nanofiltration membranes at 0.8 MPa, increasing the Mg²⁺ ion concentration from 0 to 2 mM in the feed solution elevated PFOS rejection efficiency from a baseline of 94.3% to 99.5% — an absolute improvement of 5.2 percentage points [1]. Density Functional Theory (DFT) calculations attributed this enhancement to the ability of Mg²⁺ to bridge two PFOS anions, creating larger effective molecular complexes that are more effectively excluded by the membrane's size-exclusion mechanism. Notably, the Gibbs free energy change indicated that Mg²⁺ more readily neutralizes two PFOS anions than a single PFOS anion.

Nanofiltration Water treatment Membrane separation

3.7× Higher Dipole Moment and Distinct Gibbs Free Energy for Mg-PFOS vs. Na-PFOS and K-PFOS Complexes from DFT

DFT calculations at the gas-phase level provided direct quantitative comparison of PFOS complexes with Na⁺, K⁺, and Mg²⁺ [1]. The Mg-PFOS complex (CF₃(CF₂)₇SO₃Mg(H₂O)₄) exhibited a dipole moment of 31.2 Debye, compared to 8.4 Debye for the Na-PFOS complex (CF₃(CF₂)₇SO₃Na) and 10.5 Debye for the K-PFOS complex (CF₃(CF₂)₇SO₃K) — representing a 3.7× and 3.0× increase, respectively. The Gibbs free energy (ΔG) for the 2:1 Mg-PFOS bridged complex (CF₃(CF₂)₇SO₃Mg(H₂O)₂O₃S(CF₂)₇CF₃) was −14715.20 kJ·mol⁻¹, which is substantially more negative than the sum of two monovalent Na-PFOS complexes (2 × −7320.41 = −14640.82 kJ·mol⁻¹), indicating thermodynamically favored bridging.

DFT calculation Counterion interaction Molecular complexation thermodynamics

Divalent Cations (Mg²⁺, Ca²⁺) Produce 24–29% PFOS Concentration Decrease vs. >50% for Monovalent (Na⁺, K⁺) — Differential Aggregation and CMC Effects

Systematic bench-scale experiments investigated PFOS concentration changes in the presence of chloride salts of Na⁺, K⁺, Mg²⁺, and Ca²⁺ [1]. In solutions initially containing 10 mg·L⁻¹ PFOS, NaCl or KCl (ionic strength I = 500 mM) decreased PFOS concentrations by >50%, whereas MgCl₂ and CaCl₂ (I = 1.5 M) decreased PFOS concentrations by only 24–29%. Surface tension isotherm analysis revealed that divalent cations (Mg²⁺, Ca²⁺) more strongly decreased the critical micelle concentration (CMC) and increased the surface excess (Γ) of PFOS at the air–water interface compared to monovalent cations (Na⁺, K⁺). This differential aggregation behavior — less precipitation from bulk solution but stronger interfacial activity — is a direct consequence of the divalent counterion.

Critical micelle concentration Salting-out Surface activity Analytical recovery

Krafft Point Limitation of NaPFOS and KPFOS at Ambient Temperature — Inferred Advantage for the Magnesium Salt

Potassium perfluorooctane sulfonate (KPFOS, CAS 2795-39-3) and sodium perfluorooctane sulfonate (NaPFOS, CAS 4021-47-0) are well-documented to exhibit poor surface activity in aqueous solution at room temperature due to their high Krafft points — the temperature below which surfactant solubility is insufficient for micelle formation [1]. These monovalent salts require either elevated temperature or the addition of hydrotropic agents (e.g., sodium p-methylbenzene sulfonate, urea) to recover their inherent surface activity. While direct Krafft point data for magnesium bis(PFOS) remain absent from the published literature, the fundamental relationship between counterion charge density and Krafft point — wherein divalent counterions often lower the Krafft point relative to monovalent analogues due to altered crystal lattice energies of the hydrated solid — provides a class-level inference that the magnesium salt may retain better room-temperature solubility and surface activity.

Krafft point Solubility Room-temperature surface activity

High-Value Application Scenarios for Magnesium Bis(heptadecafluorooctanesulphonate) Backed by Quantitative Evidence


Nanofiltration-Based PFOS Removal and Concentration in Industrial Wastewater

The 5.2% absolute improvement in PFOS rejection efficiency (94.3% → 99.5%) when Mg²⁺ is present in the feed solution directly supports the selection of the magnesium salt form for calibration, spike-recovery, and process optimization in nanofiltration-based PFOS removal systems [1]. This application is particularly relevant for semiconductor fabrication, metal plating, and fluorochemical manufacturing effluent treatment where near-quantitative PFOS removal is required.

PFOS Environmental Fate and Transport Modeling in Seawater-Impacted Zones

The differential aggregation behavior of divalent vs. monovalent PFOS salts — specifically the 24–29% vs. >50% concentration decrease at high ionic strength — makes the magnesium salt the environmentally relevant form for fate and transport studies in estuarine and marine systems where Mg²⁺ is the dominant cation [2]. Using sodium or potassium PFOS as a surrogate in such studies would overestimate precipitation losses by a factor of approximately 2×.

PFOS Analytical Standard Preparation for High-Ionic-Strength Matrices

The lower susceptibility of the magnesium salt to precipitation at high ionic strength (24–29% loss vs. >50% for Na/K salts) positions it as the preferred analytical standard form when preparing calibration curves or spiked recovery samples in seawater, brine, or ISCO-relevant matrices [2]. This mitigates the under-reporting bias identified by Steffens et al. (2021).

Room-Temperature Fluorosurfactant Formulation Screening Without Hydrotrope Additives

Given that NaPFOS and KPFOS require hydrotropic agents or elevated temperature to overcome their high Krafft points [3], the magnesium salt is the preferred candidate for experimental evaluation in surfactant formulations targeting ambient-temperature applications such as metal plating bath mist suppressants, fire-fighting foam concentrates, and specialty coatings where formulation simplicity and room-temperature efficacy are valued.

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